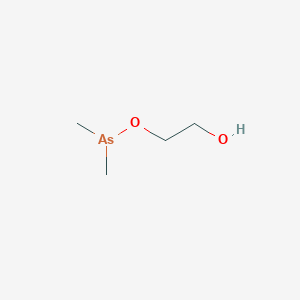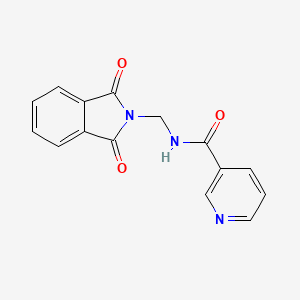![molecular formula C16H10Br6Cl2O2 B14634619 1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) CAS No. 52642-38-3](/img/structure/B14634619.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two 3,4,5-tribromo-2-chlorobenzene groups via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) typically involves the reaction of 1,4-butanediol with 3,4,5-tribromo-2-chlorophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the phenolic groups of 3,4,5-tribromo-2-chlorophenol to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with biological molecules, potentially disrupting their normal function. Additionally, the compound’s structure allows it to interact with cellular membranes, proteins, and enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- 1,1’-(2-Butene-1,4-diyl)bis(3,4,5-tribromo-2-chlorobenzene)
- 1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is unique due to its specific butane backbone and the presence of multiple bromine and chlorine atoms, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
52642-38-3 |
|---|---|
Formule moléculaire |
C16H10Br6Cl2O2 |
Poids moléculaire |
784.6 g/mol |
Nom IUPAC |
1,2,3-tribromo-4-chloro-5-[4-(3,4,5-tribromo-2-chlorophenoxy)butoxy]benzene |
InChI |
InChI=1S/C16H10Br6Cl2O2/c17-7-5-9(15(23)13(21)11(7)19)25-3-1-2-4-26-10-6-8(18)12(20)14(22)16(10)24/h5-6H,1-4H2 |
Clé InChI |
QCUUPMPWAAZZMI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1Br)Br)Br)Cl)OCCCCOC2=CC(=C(C(=C2Cl)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)


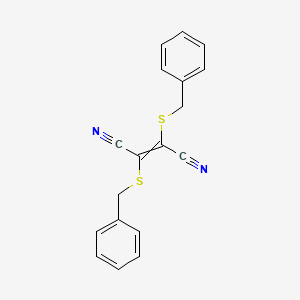
![Bicyclo[3.3.1]nonane, 9-bicyclo[3.3.1]non-9-ylidene-](/img/structure/B14634562.png)
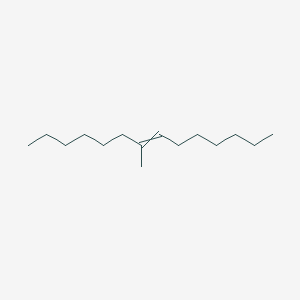
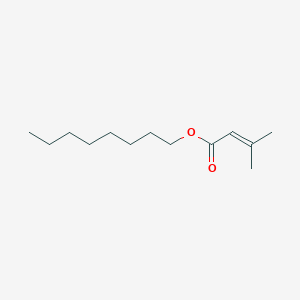

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)
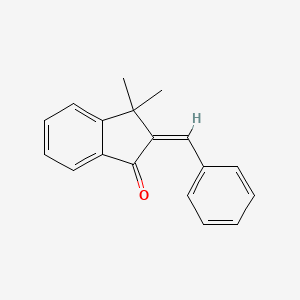
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
